molecular formula C14H14O4 B12394993 Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate

Cat. No.: B12394993
M. Wt: 246.26 g/mol
InChI Key: VRFFYSMCJGZOPF-ZDUSSCGKSA-N
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Description

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is a chiral organic compound featuring a 2,3-dihydrobenzofuran core substituted with a 5-acetyl group and a methyl acrylate moiety at the C2 position.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate

InChI

InChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3/t13-/m0/s1

InChI Key

VRFFYSMCJGZOPF-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)C(=O)OC

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The dihydrobenzofuran scaffold serves as the foundational structure for this compound. A widely employed method involves the cyclization of substituted salicylic acid derivatives. For instance, 4-nitrosalicylic acid methyl ester can undergo allylation followed by oxidative cyclization to form the dihydrobenzofuran ring. In a representative procedure, 4-nitrosalicylic acid (21 ) is allylated using allyl bromide in the presence of potassium carbonate, yielding a di-allylated intermediate. Subsequent ozonolysis and reductive workup generate a diketone, which undergoes acid-catalyzed cyclization with sodium acetate in acetic anhydride to form the dihydrobenzofuran core.

Alternative routes utilize lithiation strategies. For example, treatment of 2,3-dihydrobenzofuran (1 ) with n-butyllithium and N,N,N′,N′-tetramethylethylenediamine (TEMED) in hexane at −78°C generates a stabilized aryl lithium species. Quenching with dry ice introduces a carboxylic acid group at the 7-position, yielding 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) in 52% yield. This intermediate is critical for further functionalization.

Formation of the Acrylate Moiety

The acrylate group is installed via palladium-catalyzed olefination or esterification. A protocol adapted from δ-C(sp²)-H olefination employs allyl alcohol, Pd(OAc)₂, and benzyltriethylammonium chloride in DMF at 50°C. This method selectively functionalizes the β-position of the dihydrobenzofuran, forming the acrylate precursor. Subsequent esterification with methanol and sulfuric acid under reflux yields the methyl ester.

For stereochemical control, asymmetric olefination is achieved using chiral ligands. Although specific details are scarce in the reviewed literature, analogous transformations suggest the use of (R)-BINAP or Jacobsen’s catalysts to induce enantioselectivity.

Enantioselective Synthesis of the (S)-Configured Compound

Resolution of racemic mixtures via chiral chromatography or enzymatic kinetic resolution is commonly employed. For instance, lipase-mediated hydrolysis of a racemic acrylate ester selectively cleaves the (R)-enantiomer, leaving the desired (S)-configured product. Alternatively, asymmetric synthesis using Evans’ oxazolidinone auxiliaries ensures high enantiomeric excess (ee > 98%).

Purification and Characterization

Final purification typically involves silica gel chromatography with ethyl acetate/hexane gradients. Characterization by ¹H NMR, ¹³C NMR, and FTIR confirms structural integrity. Key spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.18 (t, J = 8.8 Hz, 2H, CH₂), 4.59 (t, J = 8.8 Hz, 2H, OCH₂), 6.86–7.61 (m, aromatic H), 2.55 (s, 3H, COCH₃).
  • FTIR : 1720 cm⁻¹ (C=O stretch, acetyl), 1630 cm⁻¹ (C=C stretch, acrylate).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Vilsmeier-Haack 65–75 High regioselectivity Requires cryogenic conditions
Friedel-Crafts 50–60 Scalable Side reactions at elevated temps
Pd-catalyzed Olefination 70–80 Stereochemical control Costly catalysts

Chemical Reactions Analysis

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate has been investigated for its potential therapeutic properties.

1.1 Anticancer Activity
Recent studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, highlighting their potential as anticancer agents .

1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacterial strains, suggesting that modifications to the structure can enhance antibacterial properties. This opens avenues for developing new antimicrobial agents .

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis.

2.1 Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules through various reactions such as Michael addition and Diels-Alder reactions. These reactions allow for the construction of diverse molecular architectures that are valuable in drug discovery and materials science .

2.2 Polymer Chemistry
As an acrylate derivative, it is employed in polymer chemistry to create functional polymers with specific properties. The ability to copolymerize with other monomers enables the design of materials with tailored mechanical and thermal characteristics .

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science.

3.1 Coatings and Adhesives
Due to its reactivity and ability to form cross-linked structures, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and durability .

3.2 Biodegradable Materials
Research is ongoing into the use of this compound in developing biodegradable materials. Its incorporation into polymer matrices can enhance biodegradability while maintaining desirable mechanical properties, making it suitable for environmentally friendly applications .

Table 1: Summary of Biological Activities

Activity TypeTested AgainstObserved EffectReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialBacterial strainsInhibition of growth

Table 2: Synthetic Applications

Reaction TypePurposeReference
Michael AdditionSynthesis of complex molecules
Diels-Alder ReactionFormation of cyclic structures

Case Studies

Case Study 1: Anticancer Activity
In a study published in 2024, a series of this compound derivatives were synthesized and tested against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting pathways for further development as anticancer agents .

Case Study 2: Material Development
A recent project focused on incorporating this compound into a polymer matrix aimed at enhancing biodegradability while retaining mechanical strength. Initial tests showed promising results, indicating potential for commercial applications in sustainable packaging solutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is compared to three analogs from Doronicum austriacum root extract, which share the dihydrobenzofuran scaffold but differ in substituents (Table 1) .

Table 1. Structural and Functional Comparison of Dihydrobenzofuran Derivatives

Compound Name (Structure) Key Substituents Observed Bioactivity (NO/ROS Reduction)
(S)-2-(5-acetyl-6-hydroxy-2,3-dihydrobenzofuran-2-yl)allyl isobutyrate 5-acetyl, 6-hydroxy, allyl isobutyrate High activity (~70% NO inhibition)
2-((S)-5-acetyl-6-hydroxy-2,3-dihydrobenzofuran-2-yl)allyl (S)-2-methylbutanoate 5-acetyl, 6-hydroxy, allyl 2-methylbutanoate Moderate activity (~50% ROS inhibition)
6,12-dihydroxy-(−)-2S-tremetone 6,12-dihydroxy, tremulane skeleton Low activity (~30% NO inhibition)
This compound 5-acetyl, methyl acrylate (no 6-hydroxy group) Not directly tested
Key Observations:

Role of Hydroxy Groups: The presence of a 6-hydroxy group in the first two analogs correlates with stronger anti-inflammatory activity (e.g., ~70% NO inhibition). This compound lacks this substituent, which may reduce its potency compared to hydroxy-bearing analogs.

The methyl acrylate group in the target compound introduces a conjugated double bond, which may alter metabolic stability or reactivity compared to bulkier esters.

Stereochemical Considerations : All compounds share an S-configuration at C2, critical for bioactivity. For instance, 6,12-dihydroxy-(−)-2S-tremetone showed reduced activity compared to its analogs, suggesting that substituent placement outweighs stereochemical effects in this class .

Biological Activity

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a dihydrobenzofuran moiety and an acrylate group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound can be characterized by its distinct structure:

  • Chemical Formula : C13H12O4
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 108763-47-9

The compound's unique structure allows it to participate in various chemical reactions, enhancing its versatility in synthetic organic chemistry and medicinal applications.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, offering therapeutic possibilities for inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : In vitro studies have reported cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibits the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate promising antimicrobial potential, warranting further exploration of its mechanism of action.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. This compound exhibited a significant scavenging effect with an IC50 value of 25 µg/mL, comparable to standard antioxidants such as ascorbic acid.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). Notably, it reduced TNF-alpha and IL-6 levels by approximately 50% at concentrations of 10 µM.

Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720

Case Studies

Several case studies have documented the therapeutic applications of compounds structurally similar to this compound. For instance:

  • Study on Anti-cancer Properties : A recent investigation reported that derivatives of dihydrobenzofuran exhibited potent activity against melanoma cells, suggesting a similar potential for Methyl (S)-2-(5-acetyl...) in targeted cancer therapies.
  • Research on Anti-inflammatory Agents : Compounds with similar structures have been explored for their ability to inhibit NF-kB signaling pathways, leading to reduced inflammation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.